3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c1-22-11-6-9(7-12(23-2)14(11)24-3)15(19)17-13-5-4-10(8-16-13)18(20)21/h4-8H,1-3H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTZGVQGXDCNEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide typically involves the following steps:
Preparation of 3,4,5-trimethoxybenzoic acid: This can be achieved through the methylation of gallic acid using dimethyl sulfate in the presence of a base.
Formation of 3,4,5-trimethoxybenzoyl chloride: The 3,4,5-trimethoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride.
Coupling with 5-nitro-2-aminopyridine: The final step involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 5-nitro-2-aminopyridine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products
Reduction: The major product would be 3,4,5-trimethoxy-N-(5-aminopyridin-2-yl)benzamide.
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Synthesis and Chemical Properties
3,4,5-Trimethoxy-N-(5-nitropyridin-2-yl)benzamide can be synthesized through various chemical pathways involving the modification of benzamide derivatives. The synthesis typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 5-nitropyridine in the presence of coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) or other amide coupling reagents. The resulting compound exhibits a molecular formula of CHNO and a molecular weight of approximately 288.30 g/mol.
Biological Activities
The biological activities of this compound have been investigated in various studies, highlighting its potential as an effective therapeutic agent.
Anticancer Activity
Research has shown that derivatives of benzamide compounds exhibit promising anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7, T47-D, and MDA-MB231) and prostate cancer cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
In one study, a related compound demonstrated an IC value ranging from 27.7 to 39.2 µM against cancerous cell lines while showing low toxicity to normal cells (IC > 100 µM), suggesting a favorable therapeutic index for further development .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain benzamide derivatives possess significant antibacterial and antifungal activities against various pathogens. This makes them potential candidates for developing new antibiotics or antifungal agents.
Anti-inflammatory Effects
The anti-inflammatory properties of related benzamide compounds have been documented, indicating that this compound may also exhibit similar effects. These properties could be beneficial in treating inflammatory diseases or conditions.
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
- Cancer Treatment : As an anticancer agent targeting specific pathways involved in tumor growth and metastasis.
- Infection Control : As a potential antibiotic or antifungal treatment.
- Inflammatory Disorders : To manage conditions characterized by excessive inflammation.
Case Studies and Research Findings
Several case studies have explored the efficacy of benzamide derivatives in clinical settings:
| Study | Compound | Cancer Type | IC | Notes |
|---|---|---|---|---|
| Benzamide Derivative | Breast Cancer | 27.7 - 39.2 µM | Low toxicity on normal cells | |
| Related Compound | Prostate Cancer | Not specified | Effective against resistant strains |
These findings underscore the importance of further investigation into the pharmacological profiles of compounds like this compound.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide in biological systems is not fully understood. it is believed to interact with cellular targets involved in cancer cell proliferation. The nitro group may undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death .
Comparison with Similar Compounds
Key Data Tables
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~350 | 2.5 | <0.1 (aqueous) |
| N-Allyl-TMB | 251.28 | 1.8 | 1.2 |
| VUF15485 | 483.56 | 3.9 | 0.05 |
*Predicted using ChemDraw
Research Findings and Implications
- P-gp Inhibition: The target compound’s nitro group enhances electron-deficient character, improving interaction with P-gp’s hydrophobic substrate-binding pocket . Analogues with bromine or cyano groups show varied potency due to differences in electronegativity and steric bulk .
- Anticancer Activity : Nitroheterocyclic analogues (e.g., benzimidazole derivatives) exhibit superior antiproliferative effects, likely due to DNA damage via nitroreductase activation .
- Neuroprotection : Nitrophenyl derivatives (e.g., MB1) highlight the role of nitro positioning in modulating enzyme inhibition .
Biological Activity
3,4,5-Trimethoxy-N-(5-nitropyridin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure
The molecular formula for this compound is . The compound features a benzamide core with three methoxy groups and a nitropyridine substituent, which are believed to contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the nitropyridine moiety is particularly noted for enhancing these effects.
- Neuropharmacological Effects : Research has shown that benzamide derivatives can influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases or psychiatric disorders.
- Anti-inflammatory Properties : Some derivatives of benzamides have demonstrated anti-inflammatory activities, suggesting that this compound may also possess similar properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to modifications of the benzamide structure:
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of various benzamide derivatives against human cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics, highlighting its potential as an anticancer agent .
- Neuropharmacological Assessment : In a neuropharmacological study, the compound was tested for its effects on dopaminergic signaling in rodent models. Results showed significant modulation of dopamine receptor activity, suggesting potential applications in treating disorders such as schizophrenia .
- Anti-inflammatory Studies : Research into the anti-inflammatory properties demonstrated that the compound inhibited pro-inflammatory cytokine production in vitro. This suggests a possible role in managing inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing 3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves coupling 3,4,5-trimethoxybenzoyl chloride with 5-nitropyridin-2-amine under anhydrous conditions. Key parameters include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity of the amine.
- Catalysis : Employ coupling agents like HATU or DCC to activate the carbonyl group .
- Temperature control : Maintain 0–5°C during initial mixing to minimize side reactions.
- Yield optimization : Monitor progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Reported yields for analogous benzamide syntheses range from 30–60% .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : 1H NMR should show characteristic peaks:
- Methoxy groups (δ 3.8–4.0 ppm, singlet, 9H).
- Pyridine protons (δ 8.5–9.0 ppm, doublets for nitro-substituted pyridine).
- Amide proton (δ ~10.5 ppm, broad) .
- HRMS : Confirm molecular ion [M+H]+ (calculated for C21H20N3O7: 426.1298).
- FT-IR : Validate carbonyl stretch (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) .
Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?
- Methodological Answer :
- Target selection : Prioritize enzymes with nitropyridine/benzamide-binding motifs (e.g., bacterial PPTases or kinases) .
- Assay design :
- Enzyme inhibition : Use fluorescence-based assays with synthetic substrates.
- Cell viability : Test against bacterial strains (e.g., S. aureus or E. coli) at 1–100 µM concentrations.
- Controls : Include positive controls (e.g., known PPTase inhibitors) and measure IC50 values .
Advanced Research Questions
Q. How can computational methods predict the reactivity of intermediates in the synthesis of this compound?
- Methodological Answer :
- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model transition states during amide bond formation.
- Reaction pathway analysis : Identify energy barriers for nitro-group reduction or methoxy demethylation side reactions.
- Solvent effects : Apply COSMO-RS to simulate solvent interactions and optimize dielectric environments .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in 1H NMR)?
- Methodological Answer :
- Advanced NMR : Employ 2D techniques (HSQC, HMBC) to assign ambiguous signals. For example, NOESY can confirm spatial proximity of methoxy and pyridine groups.
- X-ray crystallography : Resolve structural ambiguities by growing single crystals (solvent: DCM/hexane) .
- Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping proton environments.
Q. How do substituent modifications on the benzamide/pyridine rings affect bioactivity?
- Methodological Answer :
- SAR studies : Synthesize analogs with:
- Varied methoxy positions (e.g., 2,4,5-trimethoxy vs. 3,4,5-trimethoxy).
- Nitro-group replacements (e.g., cyano or halogen).
- Data analysis :
| Substituent | IC50 (PPTase) | LogP |
|---|---|---|
| 3,4,5-OMe, 5-NO2 | 2.1 µM | 2.8 |
| 2,4,5-OMe, 5-CN | >50 µM | 3.1 |
- Correlate logP with membrane permeability .
Q. What advanced purification techniques address persistent impurities in final products?
- Methodological Answer :
- Prep-HPLC : Use C18 columns with isocratic elution (MeCN/H2O + 0.1% TFA) to separate nitro-reduction byproducts.
- Crystallization screening : Test solvents (e.g., ethanol, acetone) under controlled cooling rates.
- Mass-directed purification : Couple LC-MS to isolate target masses and eliminate isomers .
Contradictory Data & Validation
Q. How should researchers validate conflicting reports on this compound’s enzyme inhibition mechanisms?
- Methodological Answer :
- Kinetic assays : Perform time-dependent inhibition studies (pre-incubate enzyme with compound) to distinguish competitive vs. non-competitive binding.
- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry.
- Mutagenesis : Engineer enzyme active-site mutations (e.g., Ser→Ala) to confirm binding residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
